1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine
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Overview
Description
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxazole ring and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Final Assembly: The final step involves coupling the oxazole and piperazine fragments through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxazole ring and piperazine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperidin-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of piperazine.
3-(dimethyl-1,2-oxazol-4-yl)-1-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of piperazine.
Uniqueness
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of the oxazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
923215-72-9 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(10(2)17-14-9)3-4-12(16)15-7-5-13-6-8-15/h13H,3-8H2,1-2H3 |
InChI Key |
NIMHGHQOIMIEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCNCC2 |
Origin of Product |
United States |
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